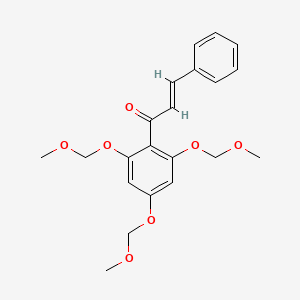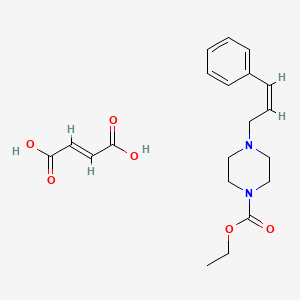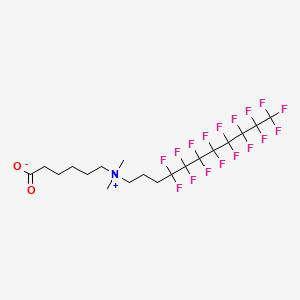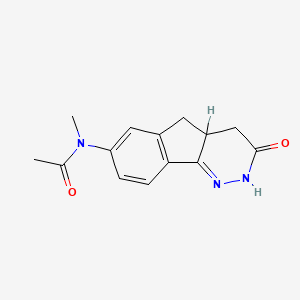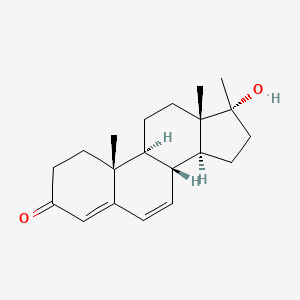
17beta-Methyl-6,7-dehydrotestosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-Methyl-6,7-dehydrotestosterone is a synthetic derivative of testosterone, a naturally occurring steroid hormone. This compound is known for its anabolic properties, which means it promotes muscle growth and overall physical performance. It is structurally similar to testosterone but has modifications that enhance its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Methyl-6,7-dehydrotestosterone typically involves the modification of natural steroid precursors such as diosgenin. The process begins with the conversion of diosgenin to 3beta-hydroxyandrost-5-en-17-one. This intermediate is then treated with methylmagnesium iodide to produce 17-methyltestosterone. Further chemical reactions, including oxidation and reduction, are employed to introduce the 6,7-dehydro modification .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions: 17beta-Methyl-6,7-dehydrotestosterone undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones.
Reduction: Reduces ketones to hydroxyl groups.
Substitution: Introduces different functional groups into the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound, each with unique biological activities .
Applications De Recherche Scientifique
17beta-Methyl-6,7-dehydrotestosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating conditions related to testosterone deficiency and muscle wasting.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mécanisme D'action
The mechanism of action of 17beta-Methyl-6,7-dehydrotestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and increased protein synthesis. The compound can also be converted to dihydrotestosterone (DHT), which has a higher affinity for androgen receptors and thus exerts stronger effects .
Comparaison Avec Des Composés Similaires
17alpha-Methyltestosterone: Another synthetic derivative of testosterone with similar anabolic properties.
Dihydrotestosterone (DHT): A naturally occurring androgen with higher potency.
Testosterone: The primary male sex hormone and anabolic steroid.
Uniqueness: 17beta-Methyl-6,7-dehydrotestosterone is unique due to its specific structural modifications, which enhance its stability and effectiveness compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
1202171-72-9 |
|---|---|
Formule moléculaire |
C20H28O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-5,12,15-17,22H,6-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 |
Clé InChI |
BRQAXEKVGOTNJM-MPRNQXESSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


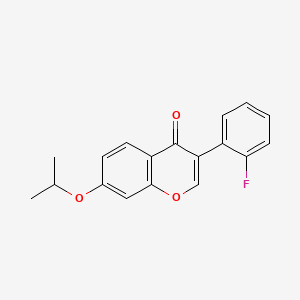
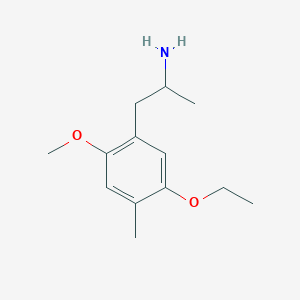
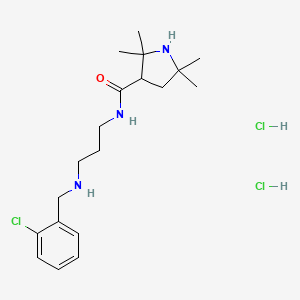


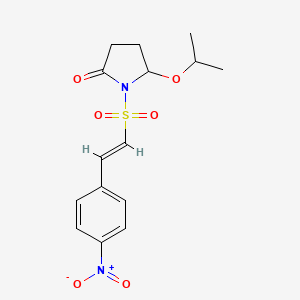

![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)

